
Gemcitabine Triphosphate Ditriethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemcitabine Triphosphate Ditriethylamine, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₄₄F₂N₅O₁₃P₃ and its molecular weight is 705.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
Gemcitabine Triphosphate Ditriethylamine is primarily utilized in treating:
- Pancreatic Cancer : It is a cornerstone in therapy due to its efficacy in prolonging survival and improving quality of life .
- Non-Small Cell Lung Cancer : When combined with cisplatin, it enhances response rates compared to monotherapy .
- Ovarian and Breast Cancer : Used in combination therapies, it has shown improved outcomes over traditional treatments .
Efficacy in Solid Tumors
A comprehensive review of clinical trials indicates that gemcitabine-based therapies yield varying response rates across different cancers:
Cancer Type | Response Rate (%) | Median Survival (Months) |
---|---|---|
Pancreatic Cancer | 5 - 12 | 3.9 - 6.3 |
Non-Small Cell Lung | 18 - 26 | 6.2 - 12.3 |
Ovarian Cancer | 57.1 | 24 |
Breast Cancer | 13 - 42 | 11.5 - 17.8 |
These results demonstrate the compound's effectiveness and highlight its role in combination therapies to enhance overall survival rates .
High-Throughput Screening Studies
Recent studies have validated gemcitabine's activity against various leukemia cell lines, emphasizing its potential beyond solid tumors. High-throughput screening identified gemcitabine as a potent agent against pediatric acute myeloid leukemia (AML), showcasing its broad applicability across cancer types .
Challenges and Future Directions
Despite its efficacy, the use of this compound faces challenges such as:
- Toxicity : Common adverse effects include myelosuppression, necessitating careful monitoring during treatment regimens .
- Resistance Mechanisms : Understanding the role of nucleoside transporters and metabolic pathways can help mitigate resistance issues observed in some patient populations .
Future research should focus on optimizing dosing strategies, exploring combination therapies with novel agents, and investigating personalized medicine approaches based on genetic profiling.
属性
分子式 |
C₂₁H₄₄F₂N₅O₁₃P₃ |
---|---|
分子量 |
705.52 |
同义词 |
2’-Deoxy-2’,2’-difluorocytidine 5’-(Tetrahydrogen Triphosphate) Di(N,N-diethylethanamine); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。